2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C23H20ClN5O3S
. - It features a tetrahydropyrazine ring, a chlorophenyl group, and a dimethoxyphenylacetamide moiety.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These would depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed.
- Molecular targets and pathways remain uncharacterized.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid (a plant hormone) , and [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
Uniqueness: Highlight its unique structural features compared to related compounds.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C20H18ClN3O5 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-6-7-24(20(27)19(23)26)15-5-3-4-13(21)8-15/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
RWHRGPFDKGIDGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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